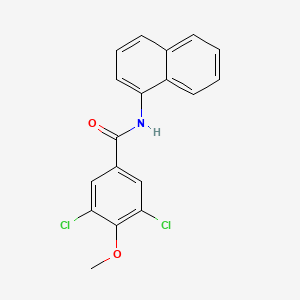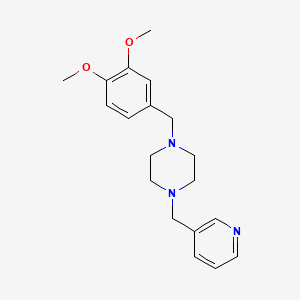![molecular formula C17H20N2O3S B5776265 2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide](/img/structure/B5776265.png)
2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(4-isobutylphenyl)sulfonyl]amino}benzamide, commonly known as ISA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of ISA involves the inhibition of various enzymes and signaling pathways. The compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II and cyclin-dependent kinases, which play a crucial role in the proliferation of cancer cells.
ISA has also been shown to inhibit the activity of certain signaling pathways such as the NF-κB pathway, which plays a crucial role in the production of inflammatory cytokines.
Biochemical and Physiological Effects
ISA has been shown to have various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and inhibit the activity of certain enzymes and signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using ISA in lab experiments is its ability to inhibit the activity of various enzymes and signaling pathways. This makes it a useful tool for studying the mechanisms involved in various diseases such as cancer and inflammation.
However, one of the limitations of using ISA in lab experiments is its potential toxicity. The compound has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of ISA. One of the significant directions is the development of more efficient synthesis methods that can produce larger quantities of the compound. This will enable researchers to study the compound's potential applications in various fields more extensively.
Another future direction is the study of the compound's potential applications in other diseases such as neurodegenerative diseases. Studies have shown that ISA can inhibit the activity of certain enzymes that play a crucial role in the development of neurodegenerative diseases such as Alzheimer's disease.
Conclusion
In conclusion, ISA is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound has been synthesized using different methods, and its mechanism of action has been extensively studied. ISA has been shown to have potential applications in cancer research and as an anti-inflammatory agent. The compound's advantages and limitations for lab experiments have also been discussed, along with several future directions for its study.
Métodos De Síntesis
The synthesis of ISA can be achieved using different methods. A common method involves the reaction of 4-isobutylphenylsulfonyl chloride with 2-aminobenzamide in the presence of a base. The reaction results in the formation of ISA, which can be purified using various techniques such as recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
ISA has been extensively studied for its potential applications in various scientific fields. One of the significant applications of ISA is in the field of cancer research. Studies have shown that ISA can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. The compound has also been shown to inhibit the activity of certain enzymes that play a crucial role in cancer cell proliferation.
ISA has also been studied for its potential application as an anti-inflammatory agent. Studies have shown that the compound can inhibit the production of inflammatory cytokines, which play a crucial role in the development of various inflammatory diseases.
Propiedades
IUPAC Name |
2-[[4-(2-methylpropyl)phenyl]sulfonylamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c1-12(2)11-13-7-9-14(10-8-13)23(21,22)19-16-6-4-3-5-15(16)17(18)20/h3-10,12,19H,11H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMKCRJUUOQGHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[4-(2-Methylpropyl)phenyl]sulfonylamino]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5776202.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B5776239.png)


![2,5-bis[(diethylamino)methyl]-1,4-benzenediol](/img/structure/B5776256.png)

![4-{[(5-nitro-2-thienyl)methylene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5776268.png)
![2-[(5-bromo-2-methoxybenzyl)thio]acetamide](/img/structure/B5776275.png)
![N-cyclohexyl-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5776281.png)
![2-(2-chlorophenyl)[1,2,4]triazolo[1,5-c]quinazoline-5-thiol](/img/structure/B5776285.png)
![4-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5776290.png)


